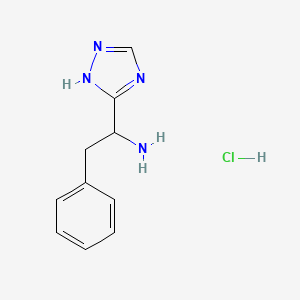

2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride” is a derivative of 1,2,4-triazole. The 1,2,4-triazole ring is a five-membered ring structure containing three nitrogen atoms . Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Molecular Structure Analysis

The molecular structure of “2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride” would include a phenyl group (a six-membered carbon ring structure), a 1,2,4-triazole ring, and an ethanamine group (a two-carbon chain with an amine group). The hydrochloride indicates that the compound is a salt with a chloride ion .Scientific Research Applications

- Triazole derivatives exhibit promising anticancer activity. Researchers have synthesized and evaluated novel 1,2,4-triazole derivatives, some of which demonstrate selectivity against cancer cell lines .

- The presence of the triazole moiety influences physicochemical properties, enhancing the pharmacological and pharmacokinetic profiles of these compounds .

- Notably, spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, combining two structural domains, have shown inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) .

- 1,2,4-Triazole derivatives possess antibacterial and antifungal properties. Their synthesis and evaluation have led to the discovery of effective agents in combating infectious diseases .

- Some triazole derivatives exhibit antiviral activity. Researchers continue to explore their potential in antiviral drug development .

- Derivatives of 1,2,4-triazole have shown promise as antitubercular agents. Their activity against Mycobacterium tuberculosis is an area of interest .

- Combining different structural domains can overcome drug resistance and reduce toxicity. Compounds that merge 1,2,4-triazole and quinazoline moieties offer new avenues for combination therapies .

- Computational studies have investigated the reaction mechanisms of triazole derivatives. For instance, the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone involves carbinolamine formation, water elimination, and intramolecular cyclization .

Anticancer Properties

Antibacterial and Antifungal Activities

Antiviral Potential

Antitubercular Activity

Combination Therapies

Mechanistic Insights

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These compounds may target rapidly proliferating cells, including cancer cells .

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It’s known that similar compounds can induce apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and finally, cell death.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .

Action Environment

It’s known that the reaction of similar compounds can be facilitated under certain conditions, such as heating .

properties

IUPAC Name |

2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBQQQJRNPHXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2806123.png)

![3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2806127.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2806129.png)

![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2806131.png)

![methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2806133.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2806137.png)

![2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2806139.png)

![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)